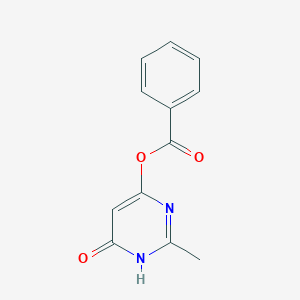

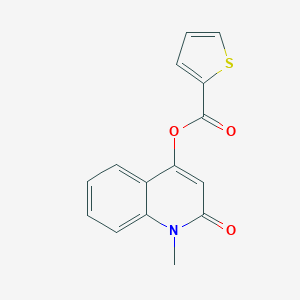

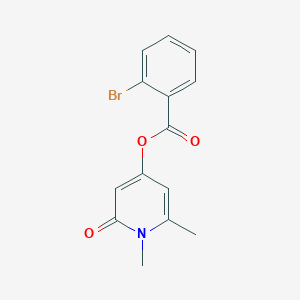

![molecular formula C14H12N2O2 B373124 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate CAS No. 76434-58-7](/img/structure/B373124.png)

5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate (DMPP) is an organic compound with a unique structure and properties. It is a heterocyclic compound with a pyrazol-4-ium-1-olate group and a phenyl group. DMPP has multiple applications in scientific research, such as synthesis, mechanistic studies, and biochemical and physiological effects. In

科学的研究の応用

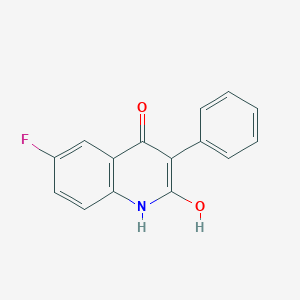

Electrical Conductivity Studies : A study by Al‐Shuja'a et al. (2011) investigated the charge transfer complex formed between this compound and iodine. They found that doping with iodine significantly increases the DC electrical conductivity of the complex, which may have potential applications in photovoltaic cells due to its thermal stability and small energy gap (Al‐Shuja'a, Obeid, & El-Shekeil, 2011).

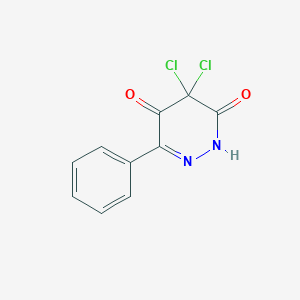

Microwave-assisted Nucleophilic Cleavage : Lynch et al. (2005) demonstrated the selective nucleophilic cleavage of this compound under solventless microwave conditions, leading to the formation of α-phenylmalonamides. This method offers an efficient synthesis route for α-phenylmalonamides, which could not be prepared using traditional solvent-based methods (Lynch, Spicer, & Mcclenaghan, 2005).

Anti-Breast Cancer Activity : Ghorab et al. (2014) utilized 4-aminoantipyrine to synthesize derivatives of pyrazolone, including compounds related to 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate. These compounds were tested against the human tumor breast cancer cell line MCF7 and showed promising anticancer activities (Ghorab, El-Gazzar, & Alsaid, 2014).

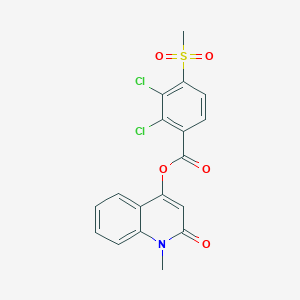

Synthesis of Heterocycles : Farag et al. (2004) described the synthesis of various heterocycles, including pyridones and pyrazolo[2,3-a]pyrimidines, using 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate derivatives. This study provides a new route for the synthesis of these heterocycles, which could have implications in pharmaceutical and material sciences (Farag, Dawood, & Elmenoufy, 2004).

Antibacterial Activities : Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, and screened them for antibacterial activities. Some of these compounds showed moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).

作用機序

- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

特性

IUPAC Name |

1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-9-8-10(2)16-14(18)12(13(17)15(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAUHSQYRZEMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+]2N1C(=O)C(=C2[O-])C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331684 |

Source

|

| Record name | 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate | |

CAS RN |

76434-58-7 |

Source

|

| Record name | 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

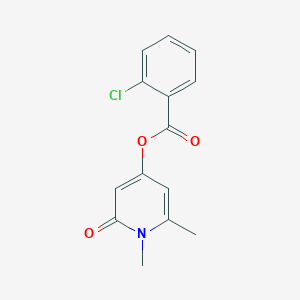

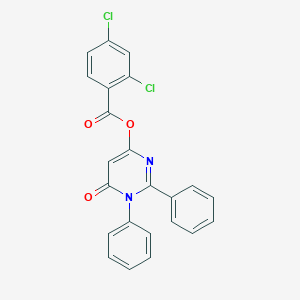

![3-[(4-chloroanilino)methylene]dihydro-2(3H)-furanone](/img/structure/B373048.png)

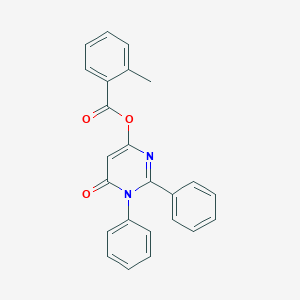

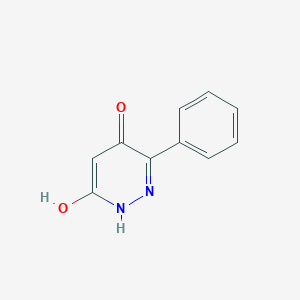

![6-benzyl-7-hydroxy-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B373061.png)

![7-hydroxy-1,3,6-triphenyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B373083.png)